

A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-bromo-2-methoxybenzoate
Cat. No.:	B1367446

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A Note on Data Integrity: Comprehensive experimental spectral data for **Methyl 5-bromo-2-methoxybenzoate** (CAS 7120-41-4) is not readily available in publicly accessible scientific databases. To uphold the principles of scientific integrity, this guide utilizes high-quality predicted Nuclear Magnetic Resonance (NMR) data, which is clearly identified as such. The Infrared (IR) and Mass Spectrometry (MS) sections are interpreted based on fundamental principles and validated through comparative analysis with experimental data from its close structural isomer, Methyl 2-bromo-5-methoxybenzoate. This approach provides a robust and scientifically grounded analytical framework for researchers.

Introduction: The Analytical Imperative

Methyl 5-bromo-2-methoxybenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. Its precise molecular structure, featuring a specific arrangement of bromo, methoxy, and methyl ester substituents on a benzene ring, imparts unique chemical properties that are critical for its intended downstream applications.

Characterizing this molecule with unambiguous certainty is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary toolkit. Each method offers a unique and complementary perspective on the molecule's architecture: NMR elucidates the precise

connectivity and chemical environment of hydrogen and carbon atoms, IR identifies the functional groups present, and MS determines the molecular weight and reveals structural information through fragmentation analysis.

This guide provides an in-depth analysis of the expected spectral data for **Methyl 5-bromo-2-methoxybenzoate**, serving as a foundational reference for researchers in synthetic chemistry, quality control, and drug development.

Molecular Structure and Spectroscopic Assignment Framework

To ensure clarity in the assignment of spectral signals, the following standardized numbering scheme for **Methyl 5-bromo-2-methoxybenzoate** will be used throughout this guide.

Caption: Molecular structure of **Methyl 5-bromo-2-methoxybenzoate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ^1H (proton) and ^{13}C (carbon) spectra provides a complete picture of the carbon-hydrogen framework.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is anticipated to show five distinct signals: three for the aromatic protons and two singlets for the methoxy and methyl ester protons. The substitution pattern dictates a specific set of coupling interactions between the aromatic protons.

- H6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing ester and bromo groups. It is expected to be a doublet, coupled only to H4 (a small meta coupling).
- H4: This proton is situated between two protons (H3 and H6, meta to each other). However, given the substitution pattern, it's ortho to the bromine and meta to the methoxy group. It will appear as a doublet of doublets, coupled to H3 (ortho coupling, $J \approx 8\text{-}9 \text{ Hz}$) and H6 (meta coupling, $J \approx 2\text{-}3 \text{ Hz}$).

- H3: This proton is ortho to the methoxy group and ortho to H4. It will appear as a doublet due to coupling with H4 ($J \approx 8-9$ Hz).
- C8-H₃ (Methoxy): The three protons of the methoxy group are equivalent and not coupled to other protons, appearing as a sharp singlet.
- C9-H₃ (Ester Methyl): The three protons of the methyl ester are also equivalent and uncoupled, appearing as another sharp singlet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	7.85	d	~2.7	1H
H4	7.55	dd	~8.9, ~2.7	1H
H3	6.95	d	~8.9	1H
C8-H ₃ (-OCH ₃)	3.90	s	-	3H
C9-H ₃ (-COOCH ₃)	3.88	s	-	3H

(Data predicted using advanced machine learning algorithms; for reference see[\[1\]](#))

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent (electronegativity and resonance effects).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Carbon Type
C7 (C=O)	165.5	Quaternary (Ester Carbonyl)
C2 (C-OCH ₃)	158.0	Quaternary (Aromatic)
C6 (C-H)	135.0	Tertiary (Aromatic)
C4 (C-H)	134.5	Tertiary (Aromatic)
C1 (C-COOR)	122.0	Quaternary (Aromatic)
C5 (C-Br)	115.0	Quaternary (Aromatic)
C3 (C-H)	114.0	Tertiary (Aromatic)
C8 (-OCH ₃)	56.5	Primary (Methoxy)
C9 (-COOCH ₃)	52.5	Primary (Ester Methyl)

(Data predicted using established chemical shift databases and algorithms; for reference see[2])

The downfield shift of C7 is characteristic of an ester carbonyl carbon. C2, bonded to the electronegative oxygen of the methoxy group, is also significantly deshielded. The carbon bearing the bromine (C5) is found at a characteristic upfield position for halogenated carbons. The methoxy (C8) and ester methyl (C9) carbons appear in the typical upfield region for sp^3 hybridized carbons attached to oxygen.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of chemical bonds. For **Methyl 5-bromo-2-methoxybenzoate**, the key absorptions will correspond to the ester, the ether (methoxy), and the substituted aromatic ring. The following data is based on the experimentally determined spectrum of the isomer Methyl 2-bromo-5-methoxybenzoate, which contains the same functional groups and is expected to have very similar characteristic peak positions.[4]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~ 3000-3100	Medium-Weak	C-H Stretch	Aromatic
~ 2840-2960	Medium-Weak	C-H Stretch	-OCH ₃ and -COOCH ₃
~ 1730	Strong, Sharp	C=O Stretch	Ester
~ 1590, ~1470	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1250	Strong	C-O Stretch (Asymmetric)	Aryl Ether & Ester
~ 1020	Strong	C-O Stretch (Symmetric)	Aryl Ether & Ester

| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹, which is unequivocally due to the carbonyl (C=O) stretch of the ester group.[5][6] The strong bands in the 1250-1020 cm⁻¹ region are characteristic of the C-O stretching vibrations of both the ester and the aryl ether functionalities.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[8][9]

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of **Methyl 5-bromo-2-methoxybenzoate** is the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[10]

- M⁺ peak: m/z = 244 (corresponding to C₉H₉⁷⁹BrO₃)

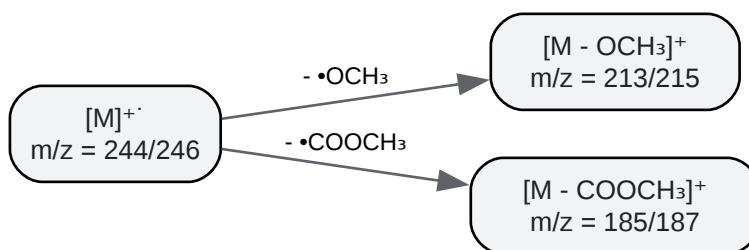
- M+2 peak: m/z = 246 (corresponding to $C_9H_9^{81}BrO_3$)

The presence of this characteristic 1:1 doublet is definitive proof of a molecule containing a single bromine atom.

Major Fragmentation Pathways

Under the high energy of EI-MS, the molecular ion will fragment in predictable ways, primarily through the loss of stable neutral radicals.[11][12][13]

- Loss of a Methoxy Radical ($\bullet OCH_3$): Alpha cleavage at the ester group is a common pathway, leading to the loss of the methoxy radical. This results in a prominent acylium ion.
 - $[M - 31]^+$: m/z = 213 / 215
- Loss of the Ester Methyl Radical ($\bullet CH_3$): Loss of a methyl radical from the methoxy group is also possible.
 - $[M - 15]^+$: m/z = 229 / 231
- Loss of the Carbomethoxy Radical ($\bullet COOCH_3$): Cleavage of the bond between the aromatic ring and the ester group.
 - $[M - 59]^+$: m/z = 185 / 187



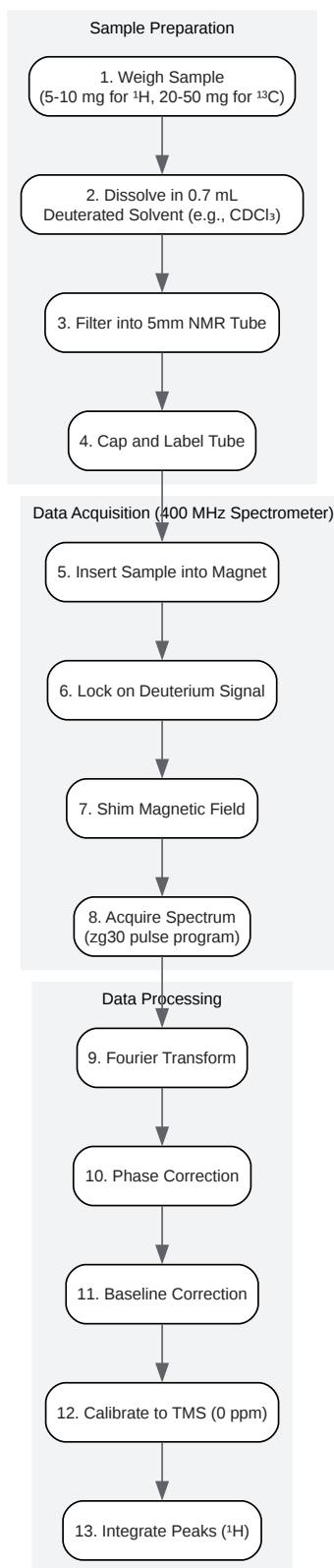
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Caption: Predicted major fragmentation pathways for **Methyl 5-bromo-2-methoxybenzoate** in EI-MS.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectral data for a solid organic compound like **Methyl 5-bromo-2-methoxybenzoate**.

NMR Data Acquisition Workflow

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Caption: Standard workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Accurately weigh the appropriate amount of sample (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) into a clean vial.[14][15] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). Ensure the sample is fully dissolved.
- Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]
- Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
- Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[17]
- Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the Free Induction Decay (FID).
- Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ^1H spectra, perform peak integration.

ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[4][18][19]

- Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[20]
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

- Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

EI-MS Data Acquisition

- Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).[21]
- Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. This is typically done via a direct insertion probe for pure solids or through a gas chromatograph (GC) inlet.
- Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and subsequent fragment ions.[22][23][24]
- Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural elucidation of **Methyl 5-bromo-2-methoxybenzoate** is reliably achieved through a combined application of NMR, IR, and MS. While a complete set of experimental data is not widely published, a combination of high-quality predicted NMR data and comparative analysis of IR and MS spectra provides a confident and scientifically rigorous characterization. The predicted ¹H and ¹³C NMR spectra reveal the precise proton and carbon environments, the IR spectrum confirms the presence of key ester and ether functional groups, and the mass spectrum establishes the molecular weight while confirming the presence of a single bromine atom through its distinct isotopic signature. This comprehensive guide serves as a valuable technical resource for the unambiguous identification and quality assessment of this important synthetic intermediate.

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- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 5-bromo-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367446#spectral-data-for-methyl-5-bromo-2-methoxybenzoate-nmr-ir-ms]

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